molecular formula C14H18O3 B2822183 3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid CAS No. 879044-97-0

3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid

Cat. No. B2822183
CAS RN: 879044-97-0
M. Wt: 234.295
InChI Key: YFOJVRAQJIZTOK-UHFFFAOYSA-N
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Description

EDPA is a chemical compound with significant implications in various scientific research. It has a molecular formula of C14H18O3 and a molecular weight of 234.295.


Molecular Structure Analysis

The molecular structure of EDPA consists of a five-membered ring (inden) with an ethoxy group at the 6th position and a propanoic acid group at the 3rd position. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Materials Science and Polymer Chemistry

Phloretic acid, a related phenolic compound, is used to enhance the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for introducing benzoxazine's specific properties to aliphatic molecules. This application is vital for creating materials with suitable thermal and thermo-mechanical properties for diverse applications, highlighting the potential of renewable compounds in developing advanced materials (Trejo-Machin et al., 2017).

Spectroscopy and Structural Analysis

Research on substituted indanones and related compounds includes detailed spectral assignments, contributing to our understanding of their structural characteristics. These insights are crucial for the study of molecular structures and interactions, aiding in the development of new compounds with specific properties (Patra & Misra, 1991).

Organic Synthesis and Drug Development

Compounds structurally similar to "3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid" have been synthesized and studied for their potential applications in drug development and organic synthesis. For example, derivatives of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate the significance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing, which is essential for designing compounds with desired physical and chemical properties (Zhang et al., 2011).

Quantum Mechanical and Molecular Docking Studies

Theoretical studies on non-steroidal anti-inflammatory compounds structurally similar to "3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid" involve quantum mechanical calculations and molecular docking. These studies offer insights into the optimized geometrical structure, electronic, vibrational characteristics, and potential biological activities of such compounds, demonstrating the role of computational methods in drug design and discovery (Sakthivel et al., 2018).

properties

IUPAC Name

3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-17-13-9-11-5-3-4-10(11)8-12(13)6-7-14(15)16/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOJVRAQJIZTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CCCC2=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid

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